3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-23(16-8-6-15(21)7-9-16)29(25,26)18-10-11-28-19(18)20(24)22-13-14-4-3-5-17(12-14)27-2/h3-12H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELONLPVJNBLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions would be optimized to balance cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide with structurally related thiophene carboxamide derivatives, focusing on molecular features, synthesis, and biological activity:
Key Observations:
Structural Variations and Bioactivity :
- The target compound shares a sulfamoyl-thiophene core with analogs but differs in substituent combinations. The 3-methoxyphenylmethyl group may enhance solubility compared to bulkier substituents (e.g., 4-butylphenyl in ) .
- Chlorophenyl groups (as in and ) are associated with increased antimicrobial activity due to enhanced membrane penetration .
Synthetic Routes :
- Thiophene carboxamides are typically synthesized via coupling reactions (e.g., HATU-mediated amidation, as in ) or nucleophilic substitutions (). The target compound likely follows similar protocols .
Pharmacological Potential: Compounds with trifluoromethoxy or trimethoxy groups () exhibit improved metabolic stability and target affinity, suggesting the target compound’s 3-methoxy group may confer similar advantages . Sulfamoyl moieties (common across all analogs) are critical for enzyme inhibition (e.g., carbonic anhydrase, kinases) .
Biological Activity
The compound 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide is a complex organic molecule notable for its potential biological activity. With a molecular formula of C20H19ClN2O5S2, it features a thiophene ring, a carboxamide group, and a sulfamoyl group, which contribute to its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
Research indicates that thiophene derivatives, including the compound , exhibit significant antimicrobial activity. The presence of the sulfamoyl group is particularly noteworthy as compounds with this functional group have been associated with antibacterial effects. For instance, studies have demonstrated that certain thiophene-based compounds can inhibit bacterial growth effectively, making them candidates for further investigation in the development of antimicrobial agents.
Anticancer Activity
The anticancer potential of This compound has also been evaluated. The compound has shown cytotoxic effects against various human cancer cell lines. Its mechanism of action may involve interference with cellular processes critical to tumor growth and proliferation. Specifically, investigations into its interaction with proteins involved in cancer pathways suggest that it may function as an enzyme inhibitor or receptor modulator.
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key features and activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide | Contains methoxy group instead of sulfamoyl | Antimicrobial activity |
| 5-(3,5-Dichloropyridin-4-yl)sulfanyl-N-[4-[3-(dimethylamino)propoxy]-3-methoxyphenyl]thiophene-2-carboxamide | Features dichloropyridine instead of chlorophenyl | Potential anti-neoplastic properties |
| 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide | Lacks complex substituents; simpler structure | CNS depressant activity |
This comparison illustrates how variations in substituent groups can influence biological activity and therapeutic applications.
The mechanism by which This compound exerts its biological effects involves binding to specific molecular targets. This interaction may modulate enzyme activities or receptor functions, leading to various pharmacological outcomes. For example, inhibition of enzymes involved in cell proliferation could explain its anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related derivatives:
- Antimicrobial Efficacy : A study demonstrated that thiophene derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The sulfamoyl group was identified as a key contributor to this activity.
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited dose-dependent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Structure-Activity Relationship (SAR) : Investigations into SAR indicated that modifications to the thiophene ring and substituent groups significantly impact biological potency. For instance, enhancing electron-withdrawing characteristics improved anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
